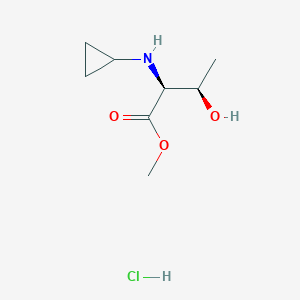![molecular formula C25H35N5O4 B2495500 Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252826-27-9](/img/structure/B2495500.png)
Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar tetrahydropyrimidine derivatives often employs microwave-assisted reactions, a method that accelerates the process significantly. For instance, the microwave-assisted facile synthesis of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives has been reported, where the condensation of substituted aldehydes, ethyl 3-oxobutanoate, and urea in ethanol with potassium tert-butoxide as a catalyst under microwave irradiation yields the desired products in 2-4 minutes (Sarkate et al., 2020).
Molecular Structure Analysis
The crystal structure of similar compounds has been determined through X-ray diffraction, revealing the conformations of their structures. For example, the crystal structures of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been elucidated, providing insights into the molecule's geometry (Kurbanova et al., 2009).
Chemical Reactions and Properties
Tetrahydropyrimidine derivatives exhibit varied chemical behaviors, including reaction pathways influenced by the reaction media's basicity-nucleophilicity. Studies on ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates have shown ring expansion and nucleophilic substitution reactions, depending on the conditions (Fesenko et al., 2010).
Physical Properties Analysis
Physical properties like crystal packing, molecular geometry, and conformational characteristics of similar compounds have been extensively studied. The supramolecular structures and packing features of a series of aryl substituted ethyl-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates revealed the influence of functional groups on these properties. Certain derivatives exhibit conformational polymorphism, impacting their physical characteristics (Nayak et al., 2011).
Chemical Properties Analysis
The chemical properties of tetrahydropyrimidine derivatives can be quite diverse. For instance, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates can lead to products through ring expansion or nucleophilic substitution, showcasing the compound's versatile chemical behavior. The pathway is significantly influenced by the reaction media's nature, illustrating the complexity of chemical properties within this compound class (Shutalev et al., 2010).
Scientific Research Applications
Synthesis and Biological Applications
- A study focused on the synthesis of novel chromone-pyrimidine coupled derivatives, including similar structures to the specified compound, using an environmentally friendly, ionic liquid-promoted method. These derivatives exhibited significant in vitro antifungal and antibacterial activity. Molecular docking and enzyme assay studies suggested potential modes of action, while ADMET analysis indicated good oral drug-like properties. The most active compounds demonstrated non-cytotoxic nature against human cancer cell lines and showed no toxicity in vivo, suggesting their safety and potential as oral drug candidates (Tiwari et al., 2018).
Chemical Synthesis and Modification
- Research on the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates revealed insights into ring expansion versus nucleophilic substitution. This study highlights the intricate balance between reaction conditions and the basicity-nucleophilicity of the media, which strongly affects the reaction pathway and outcomes. Such findings are crucial for developing synthetic strategies for pyrimidine derivatives (Fesenko et al., 2010).
Antimicrobial and Anticancer Properties
- Another study synthesized a series of pyrimidine derivatives using Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate as a precursor. These derivatives were evaluated for antimicrobial properties, showcasing the versatility of pyrimidine derivatives in developing new antimicrobial agents (Farag et al., 2008).
Pharmacological Investigations
- The pharmacological investigation of 3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates revealed significant antihypertensive and anti-inflammatory activities. This study underscores the therapeutic potential of pyrimidine derivatives in treating hypertension and inflammation, contributing to the understanding of their action mechanisms and therapeutic applications (Chikhale et al., 2009).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its intended applications. If it’s a new compound, initial studies would likely focus on characterizing its physical and chemical properties, and if it’s intended to be a drug, future research could involve studying its pharmacological effects .
properties
IUPAC Name |
ethyl 6-[(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O4/c1-2-34-22(31)20-19(27-24(33)28-21(20)18-9-5-3-6-10-18)17-29-15-11-25(12-16-29,23(26)32)30-13-7-4-8-14-30/h3,5-6,9-10,21H,2,4,7-8,11-17H2,1H3,(H2,26,32)(H2,27,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBLEXKAZWAXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCC(CC3)(C(=O)N)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495419.png)

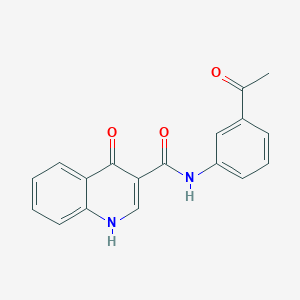
![4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495426.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2495427.png)
![8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B2495429.png)

![3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2495433.png)

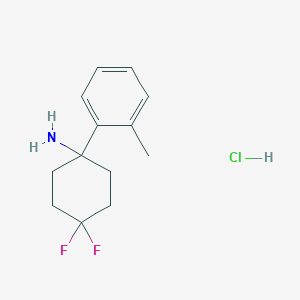
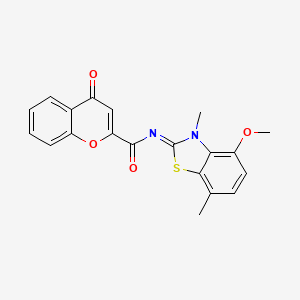
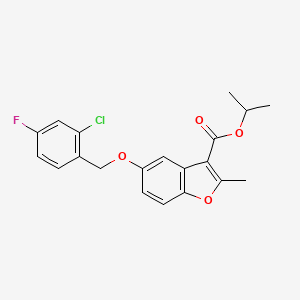
![Methyl 2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carboxylate](/img/structure/B2495438.png)
